molecular formula C9H13BrO2 B13282491 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol

4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol

Cat. No.: B13282491
M. Wt: 233.10 g/mol
InChI Key: OWKNYGXSFLAGTD-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol ( 1857779-57-7) is a specialized brominated furan compound with the molecular formula C 9 H 13 BrO 2 and a molecular weight of 233.10 g/mol . Its structure features a bromo-substituted furan ring linked to a 3-methylbutan-2-ol chain, offering unique reactivity and potential for diverse chemical transformations. As a building block in organic synthesis, this compound is valuable for researchers developing novel pharmaceuticals, agrochemicals, and functional materials. The bromine atom on the furan ring makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

4-(5-bromofuran-3-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H13BrO2/c1-6(7(2)11)3-8-4-9(10)12-5-8/h4-7,11H,3H2,1-2H3

InChI Key

OWKNYGXSFLAGTD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=COC(=C1)Br)C(C)O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 5 Bromofuran 3 Yl 3 Methylbutan 2 Ol

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol moiety on the alkyl side chain exhibits a rich and well-established pattern of reactivity, allowing for a variety of functional group transformations.

Oxidation and Reduction Chemistry

The secondary alcohol can be readily oxidized to form the corresponding ketone, 4-(5-bromofuran-3-yl)-3-methylbutan-2-one. This transformation can be achieved using a range of common oxidizing agents. The choice of reagent allows for control over the reaction conditions, from mild to strong.

Table 2: Common Reagents for Oxidation of Secondary Alcohols

Reagent Name Conditions
CrO₃/H₂SO₄/acetone Jones Oxidation Strong, acidic
PCC (Pyridinium chlorochromate) Corey's Reagent Mild, anhydrous
DMP (Dess-Martin periodinane) Dess-Martin Oxidation Mild, neutral

Conversely, the resulting ketone can be reduced back to the secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction regenerates the stereocenter at C2 of the butanol chain.

Esterification and Etherification Reactions

The hydroxyl group of the secondary alcohol can participate in nucleophilic substitution reactions to form esters and ethers.

Esterification : The compound can react with carboxylic acids in the presence of an acid catalyst (Fischer esterification) to yield the corresponding ester. medcraveonline.commedcraveonline.com For a more rapid and often higher-yield reaction, carboxylic acid derivatives such as acyl chlorides or anhydrides can be used, typically in the presence of a base like pyridine.

Etherification : Formation of an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed condensation with another alcohol can also form an ether, though this can be prone to competing dehydration reactions.

Substitution Reactions at the Stereocenter

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C2 stereocenter, the -OH group must first be converted into a better leaving group. This is typically achieved by protonating the oxygen in an acidic medium, forming a good leaving group (water), or by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate).

Once a good leaving group is in place, the carbon atom becomes susceptible to nucleophilic attack.

Sₙ2 Mechanism : With a strong, unhindered nucleophile, the reaction is likely to proceed via an Sₙ2 pathway, resulting in an inversion of stereochemistry at the C2 position.

Sₙ1 Mechanism : With a weak nucleophile and conditions that favor carbocation formation (e.g., polar protic solvent), an Sₙ1 mechanism may operate. This would lead to a racemic mixture of products as the intermediate planar carbocation can be attacked from either face.

Dehydration Pathways and Olefin Formation

When heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the secondary alcohol can undergo a dehydration (elimination) reaction to form an alkene (olefin). wyzant.com The reaction typically proceeds through an E1 mechanism involving the formation of a secondary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon to form a double bond.

Two possible alkene products can be formed from the dehydration of 4-(5-bromofuran-3-yl)-3-methylbutan-2-ol, with the major product being predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product.

Table 3: Predicted Products of Dehydration

Product Name Structure Type Stability
4-(5-Bromofuran-3-yl)-3-methylbut-2-ene Trisubstituted alkene Zaitsev (Major) More stable

Spectroscopic and Advanced Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be required to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The furan (B31954) ring protons are expected to appear as singlets in the aromatic region, with the proton at the C2 position appearing at a higher chemical shift than the proton at the C4 position. The protons of the butanol side chain would appear in the aliphatic region. The methine proton adjacent to the hydroxyl group would likely be a multiplet, coupled to the protons of the adjacent methyl and methylene (B1212753) groups. The diastereotopic protons of the CH₂ group would likely appear as distinct multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbon atoms of the furan ring would resonate in the downfield region, with the carbon bearing the bromine atom (C5) and the oxygen-bound carbon (C2) showing characteristic shifts. The carbons of the butanol side chain, including the two methyl groups, the methylene, and the two methine carbons, would appear in the upfield aliphatic region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity within the butanol side chain. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton to its directly attached carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which would be crucial for connecting the butanol side chain to the correct position (C3) of the furan ring.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H on C2 of Furan 7.2 - 7.4 s -
H on C4 of Furan 6.2 - 6.4 s -
OH 1.5 - 3.0 br s -
CH-OH 3.6 - 3.9 m -
CH₂ 2.4 - 2.7 m -
CH-CH₃ 1.8 - 2.1 m -
CH(OH)-CH₃ 1.1 - 1.3 d ~6-7

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C2 of Furan 140 - 145
C3 of Furan 125 - 130
C4 of Furan 110 - 115
C5 of Furan 118 - 122
CH-OH 65 - 75
CH₂ 40 - 45
CH-CH₃ 35 - 40
CH(OH)-CH₃ 20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₃BrO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) would induce fragmentation, providing valuable structural information. Common fragmentation pathways for secondary alcohols include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. libretexts.org The fragmentation of the bromofuran ring could also be expected.

Key Predicted Fragment Ions

m/z Value Proposed Fragment Structure Fragmentation Pathway
248/250 [C₉H₁₃BrO]⁺ Molecular Ion (M⁺)
230/232 [C₉H₁₁Br]⁺ Loss of H₂O (Dehydration)
203/205 [C₇H₈BrO]⁺ α-cleavage (loss of C₂H₅ radical)
171/173 [C₅H₄BrO]⁺ Cleavage of the butanol side chain

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding. orgchemboulder.com Another key absorption would be the C-O stretching vibration of the secondary alcohol, expected between 1150 and 1075 cm⁻¹. spectroscopyonline.comquimicaorganica.org Vibrations associated with the furan ring, such as C=C and C-O-C stretching, would appear in the fingerprint region (approximately 1600-1000 cm⁻¹). researchgate.net The C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹. The C-Br stretch typically appears at lower wavenumbers, often in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C bonds of the furan ring are expected to show strong Raman scattering. chemicalpapers.com The C-H and C-C vibrations of the alkyl chain would also be visible. This technique can be particularly useful for analyzing the skeletal vibrations of the molecule. globalresearchonline.net

Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3500 - 3200 Strong, Broad
C-H Stretch (sp³) 2980 - 2850 Medium-Strong
C=C Stretch (Furan) ~1600, ~1500 Medium
C-O Stretch (Secondary Alcohol) 1150 - 1075 Strong
C-O-C Stretch (Furan) 1250 - 1000 Medium-Strong

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

The presence of two chiral centers at C2 and C3 of the butanol side chain means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for investigating stereochemistry in solution. saschirality.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum would show a plain curve far from any absorption bands and would exhibit a Cotton effect (a characteristic peak and trough) in the region of an electronic transition. The sign and magnitude of the Cotton effect could be used to help assign the absolute configuration of a specific enantiomer, often through comparison with structurally related compounds or with quantum chemical calculations.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores in the chiral molecule. saschirality.org For this compound, the bromofuran moiety is the primary chromophore. The sign and intensity of the CD signals would be highly sensitive to the spatial arrangement of the atoms around the chiral centers. By comparing the experimental CD spectrum of an isolated enantiomer to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific configuration (e.g., (2R, 3S)), the absolute stereochemistry can be determined. Chiral alcohols are known to exhibit significant Cotton effects in the 185-198 nm range. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov This technique, however, is contingent upon the ability to grow a single crystal of sufficient quality.

If a suitable crystal of one of the stereoisomers of this compound could be obtained, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation and the relative stereochemistry of the two chiral centers. Furthermore, through the use of anomalous dispersion, typically from the heavy bromine atom already present in the molecule, the absolute configuration of the enantiomer in the crystal could be determined without the need for a chiral reference. nih.gov The resulting crystal structure would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

Computational and Theoretical Investigations of 4 5 Bromofuran 3 Yl 3 Methylbutan 2 Ol

Applications in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The presence of a stereogenic center at the C-2 position of the butanol side chain makes 4-(5-bromofuran-3-yl)-3-methylbutan-2-ol a valuable chiral precursor for the enantioselective synthesis of complex molecules. The stereochemistry of the hydroxyl group can profoundly influence the biological activity of the final products, as molecular recognition processes in biological systems are often highly stereospecific. nih.govnih.gov

The chiral alcohol functionality can be exploited in several ways. For instance, it can direct the stereochemical outcome of subsequent reactions on the furan (B31954) ring or the aliphatic side chain. Furthermore, the hydroxyl group can be derivatized or transformed to introduce other functionalities, preserving the original stereochemistry. The enantioselective synthesis of chiral alcohols and their subsequent use as building blocks are well-established strategies in the preparation of pharmaceuticals and other bioactive compounds. rsc.orgresearchgate.net The specific stereoisomer of this compound can be used to synthesize a particular enantiomer of a target molecule, which is crucial in drug development where different enantiomers can have different pharmacological effects.

Precursor in Heterocyclic Chemistry beyond Furans

The furan ring in this compound can serve as a masked 1,4-dicarbonyl equivalent, enabling its transformation into other heterocyclic systems. This dearomatization strategy is a powerful tool for the synthesis of diverse heterocyclic compounds. urfu.ru

One notable transformation is the conversion of furans into pyridazines. This can be achieved through a [4+2] cycloaddition reaction with a suitable dienophile, followed by subsequent rearrangement or functional group manipulation. For example, the reaction of a furan with a diazine derivative can lead to the formation of a pyridazine (B1198779) ring. nih.govorganic-chemistry.orgmdpi.com The substituents on the furan ring, such as the bromo and the alkyl side chain in the title compound, can influence the reactivity and regioselectivity of these cycloaddition reactions. rsc.org This approach allows for the synthesis of pyridazine derivatives that retain the chiral side chain from the original furan, providing access to novel classes of chiral heterocyclic compounds. nih.gov

The following table outlines a generalized reaction scheme for the conversion of a substituted furan to a pyridazine.

Reactant 1Reactant 2ConditionsProduct
Substituted FuranDienophile (e.g., Diazine)Heat or Lewis Acid CatalystSubstituted Pyridazine

Development of Functionalized Derivatives with Modified Properties

The bromine atom at the 5-position of the furan ring is a key functional handle that allows for a wide range of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions. dntb.gov.uarsc.orgresearchgate.netnih.gov This enables the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at this position, leading to a diverse array of functionalized derivatives with potentially modified biological and physicochemical properties. mdpi.com

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions that can be applied to this compound.

Reaction NameCoupling PartnerCatalyst SystemResulting Bond
Suzuki CouplingBoronic acid/esterPd catalyst, BaseC-C (Aryl/Vinyl)
Stille CouplingOrganostannanePd catalystC-C (Alkyl/Aryl/Vinyl)
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseC-C (Alkynyl)
Heck CouplingAlkenePd catalyst, BaseC-C (Alkenyl)

Role in Scaffold Diversity Generation for Chemical Libraries

In the context of drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. acs.org this compound, with its multiple points of diversification, is an excellent building block for combinatorial chemistry and the construction of diverse molecular libraries.

The furan core itself is considered a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. rsc.orgnih.govijnrd.org By utilizing the functionalities present in the title compound, a library of analogs can be synthesized. For example, the bromine atom can be functionalized through various cross-coupling reactions as described previously. The hydroxyl group can be acylated, etherified, or oxidized to a ketone, which can then be further derivatized. The stereochemistry of the alcohol adds another layer of diversity.

This multi-faceted approach to derivatization allows for the systematic modification of the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and three-dimensional shape, which are all critical determinants of biological activity. eprajournals.com The resulting library of compounds can then be screened against various biological targets to identify new lead compounds for drug development.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted furans is a pivotal area of organic chemistry, often leveraging biomass-derived precursors. nih.govmdpi.comfrontiersin.org Future research into 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol would likely focus on developing synthetic pathways that are not only efficient but also adhere to the principles of green and sustainable chemistry. nih.gov

Current strategies for furan (B31954) synthesis often involve the cyclization of dicarbonyl compounds or metal-catalyzed reactions. researchgate.net For a target like this compound, a key challenge is the stereocontrolled installation of the 3-methylbutan-2-ol side chain onto the furan core.

Potential Sustainable Approaches:

Biomass Valorization: Utilizing platform chemicals derived from biomass, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), as starting points for the furan core. mdpi.comfrontiersin.org

Catalytic C-H Functionalization: Direct coupling of a furan intermediate with a suitable butanol precursor, avoiding pre-functionalization steps.

Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.

Ionic Liquid Catalysis: Using functionalized ionic liquids as both solvent and catalyst to promote the conversion of carbohydrates or their derivatives into the furan scaffold under milder conditions. nih.gov

A hypothetical sustainable route might involve the coupling of a 3-substituted-5-bromofuran with a precursor to the sec-butyl alcohol sidechain, potentially using non-noble metal catalysts like copper or iron to reduce cost and environmental impact. nih.gov

| Catalytic C-H Activation | Direct coupling of 5-bromofuran with 3-methyl-1-buten-2-ol or a related precursor. | High atom economy, reduced waste. | Achieving high regioselectivity on the furan ring, catalyst development. |

Exploration of Unconventional Reactivity Patterns and Catalysis

The reactivity of this compound is dictated by its distinct functional groups: the C-Br bond, the activated C-H position on the furan ring, the furan oxygen, and the secondary alcohol. The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of aryl, alkyl, or other functional groups.

Furthermore, the unsubstituted C2 position of the furan ring is susceptible to C-H bond activation. Research has demonstrated the viability of Palladium-catalyzed C-H arylation of 3-bromofuran, suggesting that the target compound could undergo selective functionalization at this site. souleresearchgroup.org This dual reactivity at C5 and C2 opens pathways to complex, tri-substituted furan derivatives. The furan ring itself can also participate in cycloaddition reactions or undergo oxidative ring-opening, creating reactive intermediates that can be trapped by various nucleophiles. tcichemicals.comrsc.org

Potential Catalytic Transformations:

Sequential Cross-Coupling: Stepwise functionalization at the C5-Br bond followed by C2-H activation to build molecular complexity.

Directed Metalation: Using the hydroxyl group on the side chain to direct ortho-lithiation or metalation of the furan ring for regioselective functionalization.

Photo-redox Catalysis: Employing light-driven catalysis for novel transformations of the bromofuran moiety under mild conditions.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules before their synthesis. physchemres.orgmdpi.com For this compound, DFT calculations could provide critical insights into its structure and behavior.

Applications of DFT could include:

Geometric Optimization: Predicting the most stable three-dimensional conformation, including the orientation of the side chain relative to the furan ring.

Electronic Property Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic behavior and potential as an electron donor or acceptor. mdpi.comresearchgate.net

Reactivity Prediction: Modeling reaction pathways to determine the activation energies for various transformations, such as C-H activation or cross-coupling, thereby guiding experimental design. pku.edu.cn This includes calculating Fukui functions to identify the most electrophilic and nucleophilic sites on the molecule. mdpi.com

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound. researchgate.net

These computational studies would be invaluable for rationally designing new catalysts tailored for the selective functionalization of the molecule and for predicting the properties of its derivatives. physchemres.orgrsc.org

Table 2: Key Parameters from Hypothetical DFT Analysis

Parameter Significance for Research
Optimized Geometry (Dihedral Angles) Determines steric accessibility of reactive sites and potential for intramolecular interactions.
HOMO/LUMO Energy Gap Indicates chemical reactivity and electronic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Map Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack.

| Calculated Bond Dissociation Energies (BDEs) | Predicts the likelihood of bond cleavage, for instance, comparing the C-Br bond versus a C-H bond for selective reactions. |

Integration into Supramolecular Chemistry or Nanotechnology Platforms

The structure of this compound possesses features that make it an interesting candidate for incorporation into larger, organized systems. The hydroxyl group provides a handle for forming hydrogen bonds or for covalent attachment to surfaces and polymers. The bromofuran moiety offers a site for further functionalization, allowing the molecule to be tailored for specific applications in materials science.

Potential applications include:

Self-Assembled Monolayers (SAMs): The hydroxyl group could be used to anchor the molecule onto oxide surfaces (e.g., silicon dioxide, indium tin oxide), creating functionalized surfaces with tunable properties.

Metal-Organic Frameworks (MOFs): After converting the bromine to a carboxylic acid or other linking group, the molecule could serve as a functionalized organic strut in the construction of porous MOFs.

Polymer Functionalization: The molecule could be grafted onto polymer backbones, either as a pendant group via the hydroxyl function or integrated into the main chain following conversion of its functional groups.

Design of Analogs for Mechanistic Probes in Chemical Biology

While excluding specific biological effects, the core structure of this compound is suitable for modification to create tools for chemical biology. Furan-based molecules have been developed as fluorescent probes and for cross-linking biomolecules to investigate cellular processes and interactions. tcichemicals.comnih.govresearchgate.net

The design of analogs would focus on replacing or modifying the existing functional groups to install a reporter or a reactive handle. This allows for the study of molecular interactions in complex systems without making claims about therapeutic efficacy.

Strategies for Analog Design:

Fluorophore Installation: The bromine atom could be substituted with a fluorescent tag via a Suzuki or Sonogashira coupling, creating a probe whose localization could be monitored. nih.gov

Photo-activatable Groups: Introduction of a photo-caging group on the hydroxyl moiety or a photo-cross-linking group (like a diazirine) in place of the bromine.

Biotinylation: Attachment of a biotin (B1667282) tag to the molecule to enable affinity-based purification and identification of binding partners.

These mechanistic probes would leverage the specific three-dimensional shape and chemical properties of the this compound scaffold to explore molecular recognition events.

Q & A

Q. What are the optimal synthetic routes for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis of brominated furan derivatives like this compound typically involves coupling reactions between functionalized furan precursors and alcohol-containing moieties. Key steps include:
  • Inert atmosphere handling to prevent oxidation of sensitive intermediates.
  • Solvent optimization (e.g., dichloromethane or dimethylformamide) to stabilize reactive intermediates .
  • Temperature control during exothermic reactions (e.g., bromination or alcohol protection/deprotection) to avoid side products.
  • Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the target compound.
    Yields can exceed 70% with rigorous exclusion of moisture and precise stoichiometric ratios of reagents .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the furan ring protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and hydroxyl proton (broad peak at δ 1.5–2.5 ppm).
  • ¹³C NMR : Confirm the brominated furan carbons (δ 110–130 ppm) and alcohol-bearing carbon (δ 60–70 ppm) .
  • IR Spectroscopy : Identify the O–H stretch (3200–3600 cm⁻¹) and C–Br vibration (500–600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]⁺ or [M–H]⁻ peaks) .

Q. What preliminary bioactivity screening strategies are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., NADH depletion for dehydrogenase activity).
  • Cell-Based Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported bioactivity data for brominated furan derivatives like this compound?

  • Methodological Answer : Contradictions in bioactivity data often arise from:
  • Sample Degradation : Implement continuous cooling during bioassays to stabilize organic compounds, as degradation (e.g., via hydrolysis) can alter activity .
  • Assay Variability : Standardize protocols across labs (e.g., cell passage number, serum batch consistency).
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR before bioactivity tests to rule out impurities .

Q. What computational strategies are recommended to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450 or kinases). Focus on halogen bonding between bromine and backbone carbonyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Modeling : Corrogate substituent effects (e.g., bromine position) on activity using datasets from PubChem BioAssay .

Q. How does the stereochemistry of this compound influence its reactivity and biological interactions?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare their bioactivity.
  • Circular Dichroism (CD) : Assign absolute configuration by matching experimental CD spectra with computed spectra (TDDFT calculations).
  • Stereospecific Reactions : Test enantiomers in asymmetric catalysis (e.g., as ligands in metal complexes) to probe stereochemical effects on reactivity .

Q. What strategies mitigate limitations in generalizing bioactivity data from in vitro to in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Identify metabolites via LC-MS/MS.
  • Pharmacokinetic Profiling : Measure bioavailability and half-life in rodent models. Optimize formulations (e.g., PEGylation) for improved solubility.
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target effects not detected in vitro .

Data Analysis and Comparative Studies

Q. How can researchers conduct comparative structure-activity relationship (SAR) studies between this compound and its analogs?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations in bromine position, alkyl chain length, or hydroxyl group substitution.
  • Activity Clustering : Use hierarchical clustering (e.g., in Python’s SciPy) to group compounds by bioactivity profiles.
  • 3D Pharmacophore Modeling : Identify critical features (e.g., bromine as a hydrophobic anchor) using MOE or Phase .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values (GraphPad Prism).
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in potency estimates.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

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